Docosa-4,7,10,13,16,19-hexaen-1-OL
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Docosa-4,7,10,13,16,19-hexaen-1-OL can be synthesized through various chemical and enzymatic methods. One common synthetic route involves the desaturation and elongation of shorter-chain omega-3 fatty acids, such as alpha-linolenic acid, using desaturase and elongase enzymes . This process can be carried out in microalgae, fungi, and some animals .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of DHA from marine sources, such as fish oil and microalgae. The extracted oil is then purified and concentrated to obtain high-purity DHA .
Chemical Reactions Analysis
Types of Reactions
Docosa-4,7,10,13,16,19-hexaen-1-OL undergoes various chemical reactions, including:
Reduction: Reduction of DHA can yield saturated fatty acids.
Substitution: DHA can undergo substitution reactions, such as esterification, to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and free radicals.
Reduction: Hydrogen gas and metal catalysts, such as palladium, are used for reduction reactions.
Substitution: Acidic or basic catalysts are used for esterification reactions.
Major Products Formed
Oxidation: Hydroperoxides and other oxidation products.
Reduction: Saturated fatty acids.
Substitution: Esters of DHA.
Scientific Research Applications
Docosa-4,7,10,13,16,19-hexaen-1-OL has numerous scientific research applications, including:
Mechanism of Action
Docosa-4,7,10,13,16,19-hexaen-1-OL exerts its effects through various molecular targets and pathways:
Cell Membrane Integration: DHA integrates into cell membranes, enhancing fluidity and function.
Anti-inflammatory Effects: DHA inhibits the production of pro-inflammatory cytokines and promotes the production of anti-inflammatory mediators.
Neuroprotective Effects: DHA supports neuronal function and protects against neurodegenerative processes.
Comparison with Similar Compounds
Similar Compounds
Eicosapentaenoic Acid (EPA): Another omega-3 fatty acid with five double bonds.
Alpha-Linolenic Acid (ALA): A shorter-chain omega-3 fatty acid with three double bonds.
Uniqueness
Docosa-4,7,10,13,16,19-hexaen-1-OL is unique due to its six double bonds, which confer greater fluidity and functionality to cell membranes compared to other omega-3 fatty acids . Its specific structure allows it to play a critical role in brain and retinal health .
Properties
IUPAC Name |
docosa-4,7,10,13,16,19-hexaen-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h3-4,6-7,9-10,12-13,15-16,18-19,23H,2,5,8,11,14,17,20-22H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXNPXZSLCLSEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698039 |
Source
|
Record name | Docosa-4,7,10,13,16,19-hexaen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102783-20-0 |
Source
|
Record name | Docosa-4,7,10,13,16,19-hexaen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.